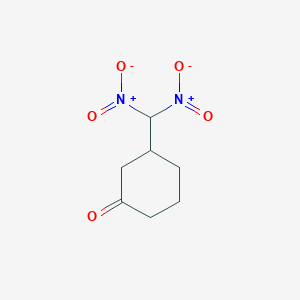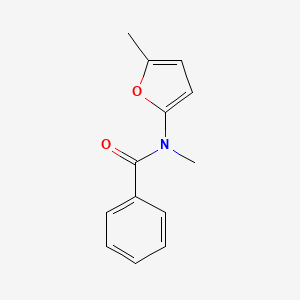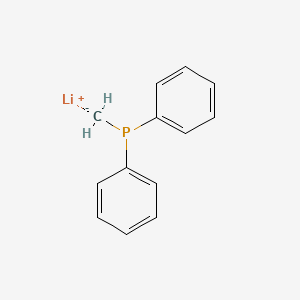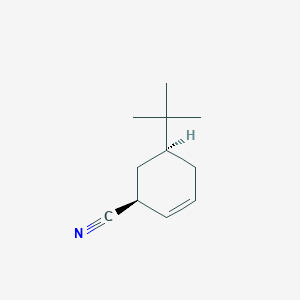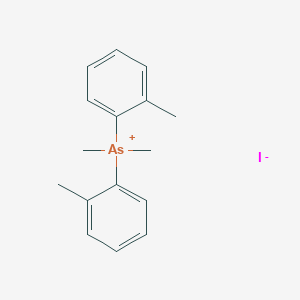
Dimethylbis(2-methylphenyl)arsanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylbis(2-methylphenyl)arsanium iodide is an organoarsenic compound characterized by the presence of arsenic bonded to two methyl groups and two 2-methylphenyl groups, with an iodide counterion
Preparation Methods
The synthesis of Dimethylbis(2-methylphenyl)arsanium iodide typically involves the reaction of dimethylarsinic acid with 2-methylphenylmagnesium bromide, followed by the addition of iodine to form the iodide salt. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
Dimethylbis(2-methylphenyl)arsanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) species.
Reduction: Reduction reactions can convert it back to arsenic(III) species.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halide salts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethylbis(2-methylphenyl)arsanium iodide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoarsenic compounds and as a reagent in various organic transformations.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent or a biochemical probe.
Medicine: Research is ongoing to explore its potential use in treating certain diseases, leveraging its unique chemical properties.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which Dimethylbis(2-methylphenyl)arsanium iodide exerts its effects involves its interaction with cellular components. It can bind to proteins and enzymes, altering their function and activity. The molecular targets and pathways involved include those related to oxidative stress, apoptosis, and signal transduction. These interactions can lead to various biological effects, depending on the concentration and context of exposure.
Comparison with Similar Compounds
Dimethylbis(2-methylphenyl)arsanium iodide can be compared with other organoarsenic compounds, such as:
Trimethylarsine: Similar in having methyl groups bonded to arsenic but lacks the 2-methylphenyl groups.
Phenyldimethylarsine: Contains one phenyl group and two methyl groups bonded to arsenic.
Diphenylmethylarsine: Contains two phenyl groups and one methyl group bonded to arsenic.
The uniqueness of this compound lies in its specific combination of methyl and 2-methylphenyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
62064-04-4 |
|---|---|
Molecular Formula |
C16H20AsI |
Molecular Weight |
414.16 g/mol |
IUPAC Name |
dimethyl-bis(2-methylphenyl)arsanium;iodide |
InChI |
InChI=1S/C16H20As.HI/c1-13-9-5-7-11-15(13)17(3,4)16-12-8-6-10-14(16)2;/h5-12H,1-4H3;1H/q+1;/p-1 |
InChI Key |
VEDWURWMIZILHW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=C1[As+](C)(C)C2=CC=CC=C2C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


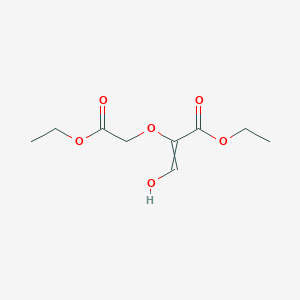
![4,4'-[1,4-Phenylenebis(dimethylsilanediyl)]di(but-3-en-2-one)](/img/structure/B14538589.png)
![1-[Butyl(1-methyl-1H-pyrazol-3-yl)amino]-1-oxopropan-2-yl acetate](/img/structure/B14538594.png)
![3-[N-(3-methylsulfonyloxypropyl)-4-[[4-[2-(4-propoxyphenyl)-1,3-thiazol-4-yl]phenyl]iminomethyl]anilino]propyl methanesulfonate](/img/structure/B14538597.png)
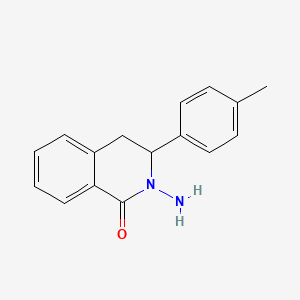
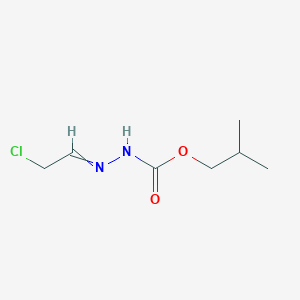
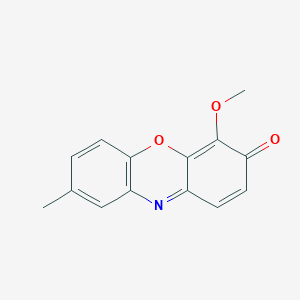
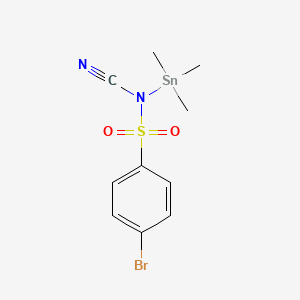
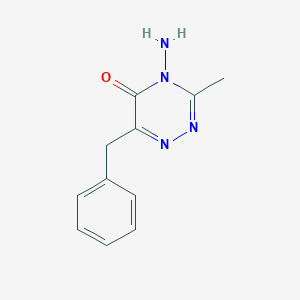
![4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol](/img/structure/B14538645.png)
